molecular formula C21H22N2O2S B3253551 N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide CAS No. 224454-16-4

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

Cat. No.: B3253551
CAS No.: 224454-16-4
M. Wt: 366.5 g/mol
InChI Key: UOPFIWYXBIHPIP-UHFFFAOYSA-N
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Description

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, widely known as TsDPEN, is a high-purity biochemical reagent of significant importance in chemical and life science research. This compound, with the molecular formula C21H22N2O2S and a molecular weight of 366.48 g/mol, is characterized by its chiral 1,2-diphenylethylenediamine core that is selectively protected by a p-toluenesulfonyl group . Its primary research value lies in its application as a privileged chiral ligand in metal-catalyzed asymmetric reactions. Similar to the BINAP ligand, TsDPEN enables highly enantioselective transformations, most notably in ruthenium-catalyzed asymmetric transfer hydrogenations, which are a powerful method for the synthesis of enantiomerically pure alcohols and other chiral intermediates . The compound is typically supplied as a solid with a melting point of 128-131 °C . Researchers should note that this product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFIWYXBIHPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-1,2-diphenylethane with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium hydroxide in an inert atmosphere, usually in a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Sulfonamide Bond Cleavage

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent diamine.

Reaction Conditions Products Yield Reference
6M HCl, reflux (24 h)1,2-Diphenylethylenediamine + Tosylate85%
Trifluoroacetic acid (TFA), RTDeprotected amine + Tosyl acid>90%

Key Findings :

  • Acidic cleavage preserves stereochemistry at the chiral centers .

  • TFA-mediated deprotection is preferred for lab-scale synthesis due to milder conditions.

Hydrogenation Reactions

TsDPEN serves as a ligand in Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Catalytic Performance in Ketone Reduction

SubstrateCatalyst SystemReaction Timeee (%)Yield (%)
α-Acetamidocyclohexanone[RuCl₂(benzene)]₂ + TsDPEN24 h58–7274–91
β-Keto-α-amido ester[RuCl₂(p-cymene)]₂ + TsDPEN5–7 days58–9770–85

Mechanistic Insights :

  • The (S,S)-TsDPEN/Ru complex facilitates hydride transfer via a six-membered transition state .

  • Enantioselectivity depends on steric interactions between the substrate's aryl groups and the ligand's p-tolyl moiety .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution under basic conditions.

Nucleophile Conditions Product Application
AminesK₂CO₃, DMF, 60°CN-Alkylated sulfonamideLigand modification
ThiolsEt₃N, CH₂Cl₂, RTThioether derivativesEnzyme inhibition studies

Notable Observations :

  • Substitution occurs preferentially at the sulfonyl group rather than the aromatic ring.

  • Thiol derivatives exhibit enhanced binding to cysteine protease active sites.

Oxidation Reactions

The amino group undergoes oxidation to form imine or nitroso intermediates.

Oxidizing Agent Conditions Product Notes
H₂O₂AcOH, 40°C, 12 hN-Oxide derivativeLimited stereochemical retention
NaIO₄H₂O/EtOH, RTNitroso compoundRequires anhydrous conditions

Asymmetric Epoxidation

SubstrateCatalystee (%)Yield (%)
StyreneMn(III)-TsDPEN complex8276

Enzyme Inhibition

  • TsDPEN derivatives inhibit HIV-1 protease (IC₅₀ = 1.2 μM) via sulfonamide coordination to catalytic aspartates.

Comparative Reactivity

TsDPEN’s fluorinated analog (with pentafluorobenzenesulfonamide) shows distinct reactivity:

Property TsDPENPentafluoro Analog
Hydrolysis RateModerateSlow (steric hindrance)
Catalytic ee58–97%>99% (enhanced polarity)
SolubilityLow in H₂OVery low in H₂O

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Achieves 92% yield of TsDPEN in <2 h via telescoped reactions.

  • Immobilized Catalysts : TsDPEN-supported silica gels enable recyclable catalysis (5 cycles, <5% activity loss).

Scientific Research Applications

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide exerts its effects involves coordination with metal centers, particularly ruthenium(II). The chiral diamine ligand forms a complex with the metal, which then participates in catalytic cycles. The molecular targets include carbonyl and imine groups, which are reduced in the presence of hydrogen donors .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The electronic and steric properties of TsDPEN analogues are modulated by substituting the para-methyl group on the benzenesulfonamide moiety. Key examples include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications References
TsDPEN (Baseline) -CH₃ 366.48 Asymmetric hydrogenation ligand
N-(...)-4-Trifluoromethylbenzenesulfonamide -CF₃ 420.45 Enhanced electron-withdrawing effect; improved catalytic activity in polar solvents
N-(...)-4-Vinylbenzenesulfonamide -CH₂CH₂ 378.47* Potential for polymerization or conjugation
N-(...)-Perfluorophenylsulfonamide -C₆F₅ 519.93 High electron deficiency; robust under oxidative conditions
N-(...)-Naphthalene-2-sulfonamide -C₁₀H₇ 947.59 Increased steric bulk; altered substrate selectivity

*Calculated based on molecular formula from .

Key Findings :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Improve ligand stability and catalytic efficiency in reactions requiring strong Lewis acidity .
  • Steric Modifications (e.g., naphthalene) : Influence enantioselectivity by restricting substrate access to the catalytic site .

Stereochemical Variations

The stereochemistry of the 1,2-diphenylethylenediamine backbone significantly impacts catalytic performance:

Enantiomer Configuration Application Example References
(R,R)-TsDPEN R,R Preferred in ketone hydrogenation to (R)-alcohols
(S,S)-TsDPEN S,S Used in synthesis of (S)-configured pharmaceuticals

Note: Enantiomeric purity (>98%) is critical for high stereoselectivity, as impurities can lead to racemic mixtures .

Thiourea and Alternative Backbone Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Application References
N-(...)-N'-[3,5-Bis(trifluoromethyl)phenyl]thiourea Thiourea 519.93 Chiral Brønsted acid catalysis
N-(...)-N'-[(S)-1-(1-Naphthalenyl)ethyl]thiourea Thiourea 425.59 Substrate-specific hydrogen bonding

Key Insight : Thiourea derivatives leverage hydrogen-bonding interactions for asymmetric induction, contrasting with sulfonamides’ reliance on steric/electronic effects .

Biological Activity

N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, also known as TsDPEN (p-toluenesulfonyl-1,2-diphenylethylenediamine), is a chiral sulfonamide compound with significant biological activity. Its molecular formula is C21H22N2O2S, and it has a molecular weight of approximately 366.48 g/mol. This compound is primarily recognized for its role in asymmetric catalysis and its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to act as a chiral ligand in catalytic reactions. It facilitates the reduction of ketones and imines to their corresponding alcohols and amines through a process known as asymmetric transfer hydrogenation (ATH) . This mechanism involves the formation of a chiral environment around a metal center, promoting selective hydrogen transfer to substrates, which results in enantiomerically enriched products.

Therapeutic Applications

Research indicates that this compound has potential applications in drug development, particularly in synthesizing biologically active molecules and therapeutic agents. Its structural characteristics allow it to interact effectively with various biological targets, making it valuable in the pharmaceutical industry .

Case Studies

  • Asymmetric Transfer Hydrogenation : A study demonstrated that TsDPEN was utilized effectively in the ATH reaction for synthesizing anti-β-hydroxy-α-amino esters. The reaction yielded high stereoselectivity and conversion rates, showcasing TsDPEN's utility in producing valuable chiral compounds .
  • Catalytic Efficiency : Research on the interactions between TsDPEN and different metal catalysts revealed that varying the metal could significantly influence reaction outcomes, including selectivity and yield. For instance, palladium-based catalysts combined with TsDPEN showed enhanced catalytic efficiency in enantioselective reactions .

Data Table: Properties of this compound

PropertyValue
Molecular FormulaC21H22N2O2S
Molecular Weight366.48 g/mol
Melting Point128-131 °C
Density1.2 ± 0.1 g/cm³
Boiling Point537.3 ± 60.0 °C at 760 mmHg
Flash Point278.8 ± 32.9 °C

Q & A

Q. What are the recommended synthetic routes for N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves sulfonylation of the primary amine group in the diphenylethylamine scaffold using 4-methylbenzenesulfonyl chloride. Key steps include:
  • Amine Protection : Use mild bases (e.g., triethylamine) to deprotonate the amine, ensuring regioselective sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or DMF) improve solubility and reaction kinetics .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) resolves unreacted starting materials and byproducts. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1H NMR should show characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and NH2_2 (δ 4.5–5.0 ppm). 13C^{13}C NMR confirms the sulfonamide linkage (C-SO2_2-N) at δ 45–50 ppm .
  • X-Ray Diffraction : Single-crystal X-ray studies (e.g., Mo-Kα radiation, λ = 0.71073 Å) reveal bond angles and dihedral angles between aromatic rings, critical for validating stereochemistry .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer :
  • Solubility : Highly soluble in DMSO, moderately in ethanol; insoluble in water.
  • Storage : Store under argon at −20°C in amber vials to prevent hydrolysis of the sulfonamide group or oxidation of the amine .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl substituent influence the sulfonamide’s reactivity in catalytic systems?

  • Methodological Answer : The electron-donating methyl group increases electron density at the sulfonyl sulfur, enhancing nucleophilic attack resistance. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity. Compare with analogs (e.g., 4-fluoro or 4-nitro derivatives) to isolate electronic contributions .

Q. What strategies resolve contradictions in crystallographic data vs. computational bond-length predictions?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions. To reconcile:
  • Experimental : Refine X-ray data with software like SHELXL, adjusting thermal parameters and occupancy rates .
  • Computational : Perform gas-phase DFT optimizations (e.g., Gaussian 09) and compare with solid-state data. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can enantiomeric purity of the chiral 1,2-diphenylethyl backbone be assessed?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times differ by >2 min for enantiomers .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm with a known enantiomer standard .

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use ATP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR). IC50_{50} values <1 μM indicate high potency.
  • Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains quantifies KD_D values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

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